N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.:
Cat. No.: VC20559751
Molecular Formula: C23H19ClFN3O3S
Molecular Weight: 471.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide -](/images/structure/VC20559751.png)
Specification
Molecular Formula | C23H19ClFN3O3S |
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Molecular Weight | 471.9 g/mol |
IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Standard InChI | InChI=1S/C23H19ClFN3O3S/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-27-19-10-12-32-21(19)22(30)28(23(27)31)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29) |
Standard InChI Key | LRCCRKMKJMYJHA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl)F |
Introduction
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine moiety. This compound is notable for its structural complexity, which includes a 4-chlorophenyl group and a 2-fluorobenzyl substituent. The presence of an acetamide functional group enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide likely involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent substitution reactions to introduce the 4-chlorophenyl and 2-fluorobenzyl groups.
Applications
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Medicinal Chemistry: Potential applications in drug development due to its structural complexity and potential biological activity.
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Pharmacology: Could be explored for various therapeutic targets, although specific applications are not detailed in available literature.
Interaction Studies
Interaction studies could focus on understanding how this compound interacts with biological targets, such as enzymes or receptors. This would involve techniques like molecular docking and in vitro assays.
Comparison with Similar Compounds
Compound | Molecular Formula | Functional Groups | Potential Applications |
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N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | Not specified | Thieno[3,2-d]pyrimidine, 4-chlorophenyl, 2-fluorobenzyl, acetamide | Medicinal chemistry, pharmacology |
1-[2-chloro-2-(4-chlorophenyl)ethyl]-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C20H16Cl2FN5 | Pyrazolo[3,4-d]pyrimidine, 4-chlorophenyl, 4-fluorobenzyl | Potential therapeutic applications |
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